

Structure Elucidation of 3-bromotetrahydro-2H-pyran: A Technical Guide

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Compound of Interest

Compound Name: 3-bromotetrahydro-2H-pyran

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Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of **3-bromotetrahydro-2H-pyran**. The document details the expected spectroscopic data from Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Detailed experimental protocols for these analytical techniques are provided, and all quantitative data is summarized in structured tables for clarity and comparative analysis. Furthermore, a logical workflow for the structure elucidation process is presented visually using a Graphviz diagram. This guide serves as a practical resource for researchers and professionals engaged in the synthesis, characterization, and application of halogenated heterocyclic compounds.

Introduction

3-bromotetrahydro-2H-pyran is a halogenated derivative of the saturated heterocyclic compound tetrahydropyran. Its structure, featuring a pyran ring with a bromine substituent, makes it a potentially valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other bioactive molecules. The precise determination of its chemical structure is paramount for understanding its reactivity, and for ensuring the identity and purity of synthesized materials.

This guide outlines a systematic approach to the structure elucidation of **3-bromotetrahydro-2H-pyran**, leveraging a combination of modern spectroscopic techniques. By integrating data from NMR, MS, and IR spectroscopy, a complete and unambiguous structural assignment can be achieved.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for **3-bromotetrahydro-2H-pyran**. This data is based on established principles of spectroscopy and analysis of structurally related compounds.

¹H NMR Spectroscopy Data

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for **3-bromotetrahydro-2H-pyran** (in CDCl₃)

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Predicted Coupling Constants (J, Hz)
H-2 (axial)	~ 3.6 - 3.8	ddd	J(2ax, 2eq) ≈ 11.5, J(2ax, 3ax) ≈ 10.0, J(2ax, 3eq) ≈ 4.0
H-2 (equatorial)	~ 4.0 - 4.2	ddd	J(2eq, 2ax) ≈ 11.5, J(2eq, 3ax) ≈ 4.0, J(2eq, 3eq) ≈ 2.0
H-3	~ 4.1 - 4.3	m	-
H-4	~ 1.8 - 2.2	m	-
H-5	~ 1.5 - 1.9	m	-
H-6 (axial)	~ 3.4 - 3.6	ddd	J(6ax, 6eq) ≈ 11.0, J(6ax, 5ax) ≈ 10.0, J(6ax, 5eq) ≈ 4.0
H-6 (equatorial)	~ 3.9 - 4.1	ddd	J(6eq, 6ax) ≈ 11.0, J(6eq, 5ax) ≈ 4.0, J(6eq, 5eq) ≈ 2.0

¹³C NMR Spectroscopy Data

Table 2: Predicted ¹³C NMR Chemical Shifts for **3-bromotetrahydro-2H-pyran** (in CDCl₃)

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C-2	~ 68 - 72
C-3	~ 50 - 55
C-4	~ 28 - 32
C-5	~ 22 - 26
C-6	~ 65 - 69

Mass Spectrometry Data

Table 3: Predicted Key Mass Fragments for **3-bromotetrahydro-2H-pyran**

m/z	Predicted Fragment	Notes
178/180	[M] ⁺	Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine (⁷⁹ Br/ ⁸¹ Br).
99	[M - Br] ⁺	Loss of the bromine radical.
85	[C ₅ H ₉ O] ⁺	Further fragmentation of the [M - Br] ⁺ ion.
71	[C ₄ H ₇ O] ⁺	Cleavage of the pyran ring.
57	[C ₄ H ₉] ⁺	Alkyl fragment.

Infrared (IR) Spectroscopy Data

Table 4: Predicted IR Absorption Frequencies for **3-bromotetrahydro-2H-pyran**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
2950 - 2850	C-H stretch (alkane)	Strong
1470 - 1440	C-H bend (alkane)	Medium
1150 - 1050	C-O stretch (ether)	Strong
680 - 550	C-Br stretch	Medium-Strong

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- Sample Preparation: Dissolve approximately 10-20 mg of the purified **3-bromotetrahydro-2H-pyran** in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional ¹H NMR spectrum with a spectral width of approximately 12 ppm.
 - Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
 - Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
 - Process the data with an exponential line broadening of 0.3 Hz.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
 - Set the spectral width to approximately 220 ppm.
 - Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

- Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ^{13}C .
- Process the data with an exponential line broadening of 1-2 Hz.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Sample Preparation: Prepare a dilute solution of **3-bromotetrahydro-2H-pyran** (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Injector Temperature: 250 °C.
 - Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 300.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

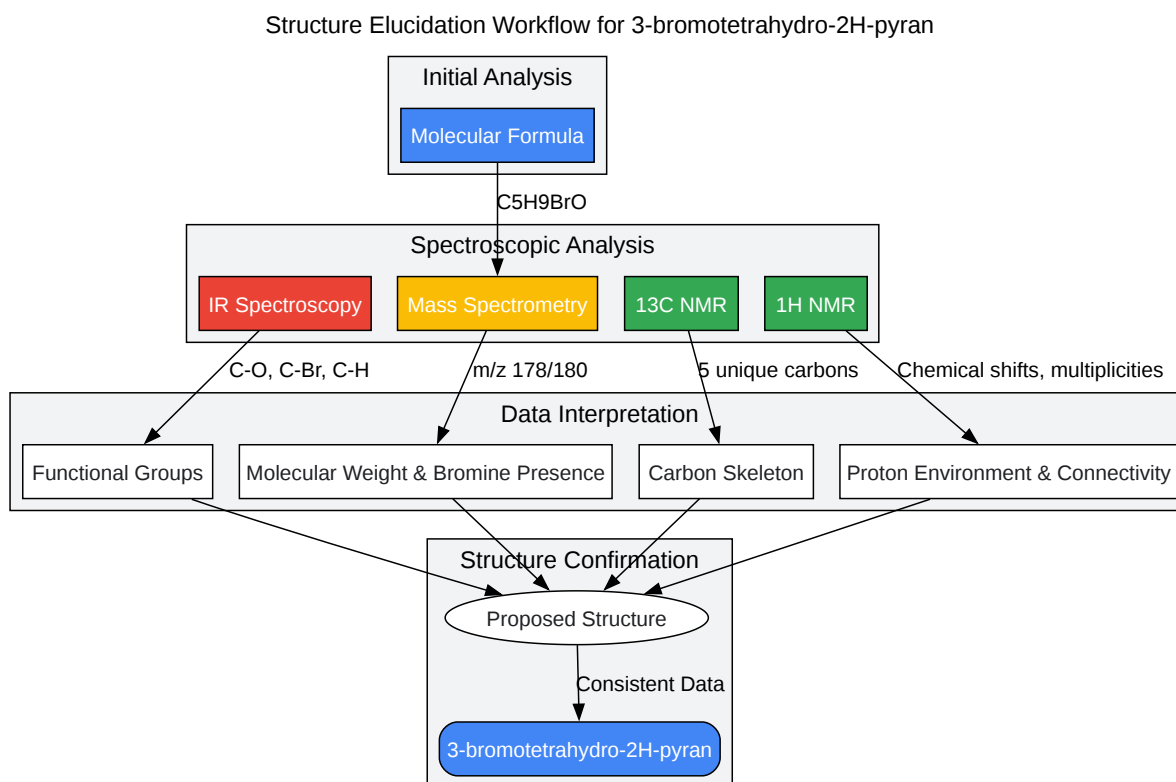
Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

- Sample Preparation:
 - Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - Solution: Alternatively, prepare a dilute solution in a suitable solvent (e.g., CCl₄) and acquire the spectrum in a liquid cell.
- Data Acquisition:
 - Scan the sample over the mid-IR range (4000 - 400 cm⁻¹).
 - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
 - Acquire a background spectrum of the empty sample holder (or solvent) and subtract it from the sample spectrum.

Visualization of the Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of **3-bromotetrahydro-2H-pyran**, integrating the data from the various spectroscopic techniques.



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Caption: Logical workflow for the structure elucidation of **3-bromotetrahydro-2H-pyran**.

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